molecular formula C₁₆H₂₂O₇ B1145326 Carvacrol-β-D-glucuronide CAS No. 1642562-02-4

Carvacrol-β-D-glucuronide

Cat. No.: B1145326
CAS No.: 1642562-02-4
M. Wt: 326.34
InChI Key:
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Description

Carvacrol is a naturally occurring phenolic monoterpenoid and cymene derivative . It is significantly present as an essential oil in aromatic plants and is well known for its numerous biological activities . Therapeutic properties of carvacrol have been demonstrated as anti‐oxidant, anticancer, diabetes prevention, cardioprotective, anti‐obesity, hepatoprotective, and reproductive role, antiaging, antimicrobial, and immunomodulatory properties .


Synthesis Analysis

Carvacrol is synthesized in the cytosol of the plants of the Labiatae family via a mevalonic acid pathway . The latest approaches for the analysis and synthesis of glucuronidated flavonoids include both standard organic synthesis, semi-synthesis, enzymatic synthesis, and use of synthetic biology utilizing heterologous enzymes in microbial platform organisms .


Molecular Structure Analysis

Carvacrol’s chemical formula is C6H3CH3(OH)(C3H7) and is naturally present in thyme (Thymus vulgaris), wild bergamot (bergamia Loise var. Citrus aurantium), Origanum scabrum, black cumin, Origanum microphyllum, Origanum onites, oregano (Origanum vulgare), and pepperwort (Lepidium flavum) .


Chemical Reactions Analysis

Carvacrol has the anticancer ability against malignant cells via decreasing the expressions of matrix metalloprotease 2 and 9, inducing apoptosis, enhancing the expression of pro‐apoptotic proteins, disrupting mitochondrial membrane, suppressing extracellular signal‐regulated kinase 1/2 mitogen‐activated protein kinase signal transduction, and also decreasing the phosphoinositide 3‐kinase/protein kinase B .


Physical and Chemical Properties Analysis

Carvacrol is a thick colorless to pale yellow liquid with a pungent, spicy odor. Its relative density is 0.974–0.979, and its refractive index is 1.5210–1.5260. It has a melting point of 1°C and a boiling point of 237–238°C. It is slightly soluble in water, soluble in ethanol, ether, alkalis, and very soluble in water .

Mechanism of Action

Carvacrol has been found to exert antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Coagulase‐negative staphylococcus, Salmonella spp., Enterococcus sp. Shigella, and Escherichia coli . It also decreased the concentrations of alanine aminotransferase, alkaline phosphatase and aspartate aminotransferase, and gamma‐glutamyl transpeptidase as well as also restored liver function, insulin level, and plasma glucose level .

Safety and Hazards

Carvacrol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Carvacrol-β-D-glucuronide can be achieved through the glucuronidation of Carvacrol using β-D-glucuronidase enzyme.", "Starting Materials": [ "Carvacrol", "β-D-glucuronic acid", "β-D-glucuronidase enzyme", "Buffer solution" ], "Reaction": [ "Prepare a buffer solution with a pH of 5.0-6.0.", "Add Carvacrol and β-D-glucuronic acid to the buffer solution.", "Add β-D-glucuronidase enzyme to the reaction mixture.", "Incubate the reaction mixture at 37°C for 24-48 hours.", "Quench the reaction by heating the mixture at 95°C for 10 minutes.", "Purify the product using column chromatography or HPLC." ] }

CAS No.

1642562-02-4

Molecular Formula

C₁₆H₂₂O₇

Molecular Weight

326.34

Synonyms

2-Methyl-5-(1-methylethyl)Phenyl-β-D-glucopyranosiduronic Acid

Origin of Product

United States

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